B1574968 PSMA (27-38)

PSMA (27-38)

Cat. No.: B1574968
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSMA (27-38) is a peptide sequence derived from the extracellular domain of Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein highly expressed in prostate cancer and associated with disease progression . Its primary research application is in the field of cancer immunology, where it is used to study antigen-specific T-cell responses. Research has demonstrated that this peptide can be presented by HLA class I molecules on the surface of tumor cells, allowing for recognition and activation of cytotoxic CD8+ T-cells . Studies have shown that the re-expression of HLA-I on prostate cancer cell lines, such as LNCaP, after epigenetic modulation with DNMT and HDAC inhibitors, led to increased activation of co-cultured CD8+ T-cells specific to the PSMA (27-38) peptide . This highlights its specific research value in investigating mechanisms of immune evasion in prostate cancer and for evaluating potential therapeutic strategies, including epigenetic therapies and T-cell-based immunotherapies, aimed at restoring immune surveillance and targeting PSMA-positive malignancies . The mechanism of action involves the intracellular processing of the PSMA protein and the subsequent presentation of the PSMA (27-38) epitope on the cell surface by HLA-I molecules. This complex is then recognized by the T-cell receptor (TCR) on PSMA-specific CD8+ T-cells, triggering T-cell activation, proliferation, and cytotoxic effector functions against target cells expressing both PSMA and the appropriate HLA-I allele .

Properties

sequence

VLAGGFFLL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

PSMA (27-38)

Origin of Product

United States

Comparison with Similar Compounds

Imaging Agents

Compound Structure/Mechanism Clinical Application Key Findings Reference
68Ga-PSMA-11 Urea-based small molecule, binds GCPII PET/CT imaging for PCa recurrence 84–92% positive predictive value (PPV) in biochemical recurrence (BCR)
18F-DCFPyL Fluorinated urea-based inhibitor Metastatic PCa detection Comparable performance to 68Ga-PSMA-11; interchangeable in guidelines
Phosphoramidate Irreversible binding to PSMA’s active site Preclinical tumor retention studies Reduced tumor washout vs. urea-based agents
  • Key Insight : Urea-based agents (e.g., 68Ga-PSMA-11, DCFPyL) dominate clinical imaging due to high affinity and FDA approval. Phosphoramidate compounds show promise for prolonged tumor retention but remain experimental .

Therapeutic Agents

Compound Design/Mechanism Target Population Efficacy Findings Reference
177Lu-PSMA-617 Radioligand therapy (β-emitter) Metastatic castration-resistant PCa (mCRPC) Improved progression-free survival in Phase III trials
SMOL-TTC Conjugates Thorium-227 conjugated to PSMA ligands PSMA(+) solid tumors Cytotoxicity proportional to PSMA expression; tetrameric variants show liver toxicity
Docetaxel Conjugate Polypeptide linker + PSMA-targeting vector Preclinical PCa models Enhanced tumor-specific drug delivery vs. non-targeted docetaxel
  • Key Insight : Radioligand therapies (e.g., 177Lu-PSMA-617) are standard for mCRPC. Multimeric conjugates (e.g., SMOL-TTC) demonstrate PSMA-dependent efficacy but require optimization to mitigate off-target effects .

Antibody vs. Small Molecule Approaches

Approach Example Compound Advantages Limitations Reference
Monoclonal Antibodies J591 (anti-PSMA mAb) Targets extracellular PSMA; useful for neovasculature in non-prostatic tumors Large size limits tumor penetration
Small Molecules 68Ga-PSMA-11 Rapid tumor uptake; suitable for PET imaging Reversible binding limits retention
  • Key Insight: Antibodies (e.g., J591) bind extracellular PSMA epitopes and are effective in tumors with neovascular PSMA expression (e.g., renal cell carcinoma). Small molecules offer faster pharmacokinetics but may require structural modifications for sustained activity .

Expression-Dependent Therapies

PSMA expression varies across tumor types and subtypes:

  • Prostate Cancer : High expression in primary and metastatic lesions; correlates with Gleason score and ADT resistance .
  • Renal Cell Carcinoma (RCC): PSMA is expressed in tumor neovasculature, particularly in clear-cell RCC (ccRCC), enabling theranostic targeting .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

The predominant method for preparing PSMA peptides, including PSMA (27-38), is solid-phase peptide synthesis. This method allows precise control over peptide chain assembly and facilitates the incorporation of urea-based linkages critical for PSMA binding affinity.

  • Urea Bond Formation on Solid Phase:
    A novel and efficient method involves the formation of the isocyanate intermediate and subsequent urea bond formation directly on the solid support under standard peptide coupling conditions. This contrasts with traditional methods where isocyanate intermediates are formed in liquid phase before coupling.
    • The solid-phase approach uses a solid-phase-bound isocyanate intermediate that reacts with an amine to form the urea bond, streamlining synthesis and improving yield.
    • Reaction progress is monitored qualitatively by the Kaiser test (for free amines) and on-bead FT-IR spectroscopy to confirm isocyanate and urea bond formation.
    • The final peptide structure, such as Glutamate-Urea-Lysine (EUK), is confirmed by LC-MS and ^1H-NMR spectroscopy.

Chemical Synthesis Steps for PSMA (27-38) Preparation

The preparation of PSMA (27-38) generally follows these key steps:

Step Number Description Details/Techniques Used
1 Solid-Phase Peptide Assembly Sequential addition of amino acids on resin support using Fmoc chemistry.
2 Isocyanate Intermediate Formation Formation of isocyanate intermediate on solid phase from amine precursors.
3 Urea Bond Formation Reaction of solid-phase isocyanate with amine to form urea linkage.
4 Cleavage and Purification Cleavage from resin and purification by HPLC.
5 Structural Confirmation LC-MS and NMR analysis to confirm peptide identity and purity.

This approach ensures high purity and structural fidelity of the PSMA (27-38) peptide, essential for its biological activity.

Radiolabeling and Hybrid Tracer Development (Contextual Insight)

While PSMA (27-38) itself is a peptide fragment, its preparation often serves as a precursor for further functionalization, including radiolabeling for imaging or therapy. For example, PSMA-targeted hybrid tracers such as PSMA-I&F have been synthesized by conjugating the peptide scaffold with fluorescent dyes and radiometals (e.g., ^68Ga, ^177Lu).

  • Radiolabeling Techniques:

    • Peptides are complexed with radiometals by heating in buffered solutions (e.g., GaNO3 or LuCl3 at 95°C for 30 minutes).
    • Radiochemical purity is assessed by radio-thin-layer chromatography (radio-TLC).
    • This step is typically performed after peptide synthesis and purification.
  • Fluorescent Dye Conjugation:

    • Fluorescent dyes such as Sulfo-Cy5 can be conjugated to lysine residues on the peptide, enabling dual nuclear and fluorescence imaging.
    • This conjugation is done post-synthesis using established coupling chemistries, preserving PSMA binding affinity.

Though these modifications are beyond the basic PSMA (27-38) peptide synthesis, they highlight the versatility of the synthetic peptide as a platform for advanced diagnostic and therapeutic agents.

Analytical Methods for Monitoring Preparation

Rigorous analytical techniques are employed to ensure the quality and identity of PSMA (27-38):

Summary Table: Preparation Methods Overview

Preparation Aspect Details Reference
Peptide Assembly Solid-phase peptide synthesis using Fmoc chemistry
Isocyanate Intermediate Formed on solid phase under peptide coupling conditions
Urea Bond Formation Reaction of solid-phase isocyanate with amine to form urea linkage
Purification Cleavage from resin, HPLC purification
Structural Confirmation LC-MS and ^1H-NMR spectroscopy
Radiolabeling (for derivatives) Heating with radiometals (e.g., ^68Ga, ^177Lu) in buffered solution, radio-TLC purity check
Fluorescent Dye Conjugation Post-synthesis coupling with dyes like Sulfo-Cy5 for hybrid imaging
Reaction Monitoring Kaiser test, on-bead FT-IR spectroscopy

Research Findings and Implications

  • The solid-phase formation of isocyanate and urea bonds significantly simplifies the synthesis of urea-based PSMA inhibitors such as PSMA (27-38), improving efficiency and scalability.
  • The robustness of the glutamate-urea-lysine motif allows for chemical modifications without loss of PSMA binding affinity, facilitating the development of multifunctional agents for imaging and therapy.
  • Analytical methods like on-bead FT-IR and Kaiser tests provide real-time monitoring, reducing synthesis errors and improving yield.
  • The preparation methods are compatible with subsequent radiolabeling and fluorescent tagging, enabling advanced applications in prostate cancer diagnostics and treatment.

Q & A

Basic Research Questions

Q. How can researchers validate PSMA (27-38)-targeting agents in preclinical models?

  • Methodological Answer : Validation requires a multi-step approach:

Binding Affinity Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interaction kinetics between PSMA (27-38) and targeting agents (e.g., aptamers or antibodies). Include negative controls (e.g., non-PSMA-expressing cell lines) .

In Vitro Functional Testing : Assess cellular uptake in PSMA-positive vs. PSMA-negative cell lines via flow cytometry or confocal microscopy. For gene delivery systems, measure transfection efficiency using luciferase reporter assays .

Statistical Validation : Apply Student’s t-test or ANOVA to compare experimental groups, ensuring p-values <0.05 with adjustments for multiple comparisons .

  • Key Consideration : Report instrument precision (e.g., ±0.1 nM for SPR) and avoid overreporting significant digits beyond instrumentation limits .

Q. What statistical methods are recommended for analyzing PSMA-targeted therapy efficacy?

  • Methodological Answer :

  • Primary Analysis : Use Kaplan-Meier survival curves with log-rank tests for time-to-event data (e.g., metastasis-free survival).
  • Secondary Endpoints : For continuous variables (e.g., PSA levels), apply mixed-effects models to account for repeated measures.
  • Power Analysis : Calculate sample sizes using pilot data (e.g., 80% power, α=0.05) to minimize Type II errors .
    • Reporting Standards : Specify exact p-values (e.g., p=0.032) rather than thresholds (e.g., "p<0.05") and define confidence intervals (95% CI) .

Q. How should researchers document PSMA-binding affinity data to ensure reproducibility?

  • Methodological Answer :

  • Data Structure : Report equilibrium dissociation constants (KD) as mean ± SD from ≥3 independent experiments.
  • Instrument Calibration : Detail buffer conditions (pH, temperature) and instrumentation settings (e.g., flow rate in SPR).
  • Negative Controls : Include PSMA-negative cell lines or scrambled aptamer sequences to validate specificity .
    • Compliance : Adhere to journal guidelines (e.g., ≤3 significant figures for calculated values unless justified by instrument precision) .

Advanced Research Questions

Q. How can discrepancies in PSMA PET diagnostic accuracy across studies be systematically addressed?

  • Methodological Answer :

Meta-Analysis Framework : Pool sensitivity/specificity data (e.g., from 40% sensitivity in nodal detection ) using random-effects models to account for heterogeneity.

Covariate Adjustment : Stratify by variables like PSA levels or tumor volume, which correlate with PSMA PET sensitivity .

Expert Consensus : Align interpretations with guidelines (e.g., EANM-EAU recommendations for PSMA PET/CT in high-risk prostate cancer) to resolve contradictory findings .

  • Tool Recommendation : Use QUADAS-2 for quality assessment of diagnostic accuracy studies.

Q. What methodologies optimize radiomics-deep learning integration for PSMA-RADS classification?

  • Methodological Answer :

Feature Extraction : Use PyRadiomics to quantify PSMA PET texture features (e.g., gray-level co-occurrence matrix).

Model Architecture : Implement 3D convolutional neural networks (CNNs) with attention mechanisms to prioritize PSMA-avid lesions .

Interpretability : Apply t-SNE visualization to map feature clusters to PSMA-RADS categories and report calibration curves for prediction confidence .

  • Data Sharing : Make datasets available upon request to facilitate external validation .

Q. How to design longitudinal studies assessing PSMA’s role in early metastasis detection?

  • Methodological Answer :

  • Cohort Selection : Enroll patients with biochemical recurrence (PSA >0.2 ng/mL post-prostatectomy) and stratify by PSMA PET positivity .
  • Endpoint Definition : Use metastasis-confirmed biopsy or progression-free survival as primary endpoints.
  • Imaging Protocol : Standardize PSMA PET/CT acquisition intervals (e.g., baseline, 6-month, 12-month) to reduce inter-scanner variability .
    • Statistical Plan : Account for competing risks (e.g., death) using Fine-Gray subdistribution hazard models.

Q. What strategies enhance PSMA aptamer delivery systems in gene therapy?

  • Methodological Answer :

Aptamer Engineering : Modify the A10–3.2 aptamer (39 nucleotides) with PEGylation to improve serum stability .

Nanocarrier Optimization : Use reduction-cleavable hyperbranched polymers for pH-responsive gene release in PSMA-positive cells .

In Vivo Validation : Quantify tumor suppression in xenograft models via bioluminescence imaging and compare to non-targeted carriers .

Q. How to formulate hypothesis-driven research questions on PSMA (27-38) mechanisms?

  • Methodological Answer :

  • PICOT Framework : Define Population (e.g., metastatic castration-resistant PCa), Intervention (PSMA-targeted therapy), Comparator (standard chemotherapy), Outcome (overall survival), and Timeframe (24 months).
  • Theoretical Anchoring : Link questions to PSMA’s enzymatic function (e.g., folate hydrolase activity) or signaling pathways .
  • Iterative Refinement : Use pilot data to narrow scope (e.g., focus on bone metastasis if preliminary PSMA uptake is higher) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.